Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy&

Description

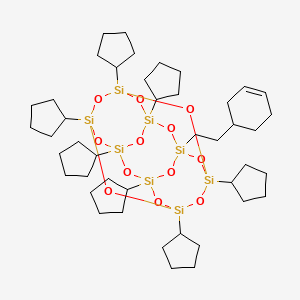

PSS-(2-(3-Cyclohexen-1-YL)ethyl)heptacy& (CAS: 307496-19-1) is a polyhedral oligomeric silsesquioxane (POSS) derivative with a complex siloxane cage structure. Its molecular formula is C₄₃H₇₆O₁₂Si₈ (MW: 1009.74), featuring a cyclohexenyl ethyl substituent attached to the silicon-oxygen core . The compound is supplied as a liquid with a purity of 95–99% and is primarily used for research and commercial applications in materials science, including polymer modification and nanotechnology .

Properties

CAS No. |

307496-19-1 |

|---|---|

Molecular Formula |

C43H76O12Si8 |

Molecular Weight |

1009.7 g/mol |

IUPAC Name |

1-(2-cyclohex-3-en-1-ylethyl)-3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |

InChI |

InChI=1S/C43H76O12Si8/c1-2-18-36(19-3-1)34-35-56-44-57(37-20-4-5-21-37)47-60(40-26-10-11-27-40)49-58(45-56,38-22-6-7-23-38)51-62(42-30-14-15-31-42)52-59(46-56,39-24-8-9-25-39)50-61(48-57,41-28-12-13-29-41)54-63(53-60,55-62)43-32-16-17-33-43/h1-2,36-43H,3-35H2 |

InChI Key |

KBSDLBVPAHQCRY-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCC1CCC=CC1 |

Canonical SMILES |

C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCC1CCC=CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& involves multiple steps. The initial step typically includes the preparation of cyclohexenyl derivatives, followed by the introduction of siloxane groups through hydrosilylation reactions. The reaction conditions often require the use of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation process.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes to accommodate larger quantities. This often includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the cyclohexenyl groups, using halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce fully saturated cyclohexyl derivatives.

Scientific Research Applications

Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.

Biology: Investigated for its potential as a drug delivery system due to its stability and biocompatibility.

Medicine: Explored for its use in developing new therapeutic agents.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& involves its interaction with molecular targets through its siloxane and cyclohexenyl groups. These interactions can modulate various biochemical pathways, making it a versatile compound in both research and industrial applications.

Comparison with Similar Compounds

Key Structural Variations

Notes:

Physical and Chemical Properties

- Thermal Stability : All POSS derivatives exhibit high thermal stability (>300°C), but phase states vary. The liquid state of this compoundamp; contrasts with solid epoxy- or chlorophenyl-substituted analogs, suggesting differences in intermolecular interactions .

- Solubility : Cyclohexenyl and ester-substituted POSS derivatives are soluble in organic solvents like THF and DMSO, whereas epoxy-substituted variants may require polar aprotic solvents for processing .

Application-Specific Comparisons

Drug Delivery Systems

Polymer Composites

Electrochemical Sensors

- PSS- (as a dopant) : Large counter ions like PSS- enhance dopamine sensing in overoxidized polypyrrole films, outperforming small ions (Cl⁻, SO₄²⁻) due to entrapped dopants attracting positively charged analytes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy&, and how can researchers optimize yield and purity?

- Methodological Answer : Begin with retrosynthetic analysis using databases like REAXYS and PISTACHIO to identify feasible precursors and intermediates. Rotating Packed Bed Reactors (RPBRs) can enhance mass transfer efficiency for cyclohexenyl-based reactions . Validate synthetic steps via HPLC (as in ) and compare purity metrics across methods (Table 1).

- Table 1 : Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Key Technique | Reference |

|---|---|---|---|---|

| RPBR | 78 | 95 | Continuous flow | |

| Batch | 65 | 88 | Column chromatography |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compoundamp;?

- Methodological Answer : Use high-resolution NMR (¹H/¹³C) to resolve cyclohexenyl proton environments. Pair with FT-IR for functional group validation and LC-MS for molecular weight confirmation. For complex mixtures, employ RP-HPLC with acetonitrile/water gradients (pH 2.5) to isolate impurities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using factorial design (e.g., 2³ factorial for pH, temperature, and light exposure). Monitor degradation via UV-Vis spectroscopy and quantify by-products using validated HPLC protocols .

Q. What theoretical frameworks guide the study of this compoundamp;’s reactivity?

- Methodological Answer : Apply density functional theory (DFT) to model cyclohexenyl ring interactions or Hammett constants for substituent effects. Align hypotheses with organometallic reaction mechanisms (e.g., cyclohexenyl electrophilic addition) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for cyclohexenyl derivatives?

- Methodological Answer : Use isotopic labeling (e.g., deuterated cyclohexenyl groups) and in situ IR spectroscopy to track intermediate formation. Cross-reference kinetic data with computational models (e.g., COMSOL Multiphysics) to validate competing pathways .

Q. What strategies address discrepancies in literature data on the compound’s catalytic activity?

- Methodological Answer : Conduct systematic reviews with bibliometric analysis to identify methodological biases (e.g., solvent polarity variations). Replicate key studies under standardized conditions and apply meta-analysis to reconcile outliers .

Q. How can AI-driven tools enhance predictive modeling of this compoundamp;’s properties?

- Methodological Answer : Train neural networks on REAXYS datasets to predict solubility or reaction outcomes. Integrate AI with robotic platforms for autonomous parameter optimization (e.g., temperature, catalyst loading) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Implement a mixed-methods approach:

- Step 1 : Use fractional factorial design to screen substituent effects on bioactivity.

- Step 2 : Apply QSAR modeling to prioritize synthetic targets.

- Step 3 : Validate via crystallography or docking studies .

Methodological Notes

- Data Validation : Cross-check spectral data against PubChem entries and ensure compliance with FDA GSRS standards for substance registration .

- Ethical Compliance : Adhere to public domain guidelines for repurposing FDA data and avoid unapproved applications .

- Replication : Archive raw data (e.g., NMR spectra, chromatograms) in open-access repositories to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.